molecular formula C12H13F3O2 B2918937 5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid CAS No. 2029048-69-7

5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid

Cat. No. B2918937
CAS RN: 2029048-69-7
M. Wt: 246.229
InChI Key: JMWFSFXSUJCTDN-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid is a chemical compound with the CAS Number: 2029048-69-7 . It has a molecular weight of 246.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid is 1S/C12H13F3O2/c1-11(10(16)17,7-8-12(13,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

1. Synthesis of L-Amino Acids and Toxins

The L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, have been studied for their role as constituent amino acids in toxins, particularly AM-toxins. Methods for synthesizing and resolving these amino acids have been developed, offering insights into biochemical pathways and potential applications in pharmaceuticals and toxicology research (Shimohigashi et al., 1976).

2. Thromboxane A2 Synthetase Inhibition and Receptor Blockade

Compounds structurally similar to 5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid, like R 68 070, have been studied for their dual action in thromboxane A2 synthetase inhibition and thromboxane A2/prostaglandin endoperoxide receptor blockade. These studies provide insights into potential therapeutic applications in cardiovascular diseases and conditions involving platelet aggregation (Clerck et al., 1989).

3. Functionalized Polystyrenes

The development of functionalized polymers, such as soluble polystyrenes, using derivatives of pentanoic acid, offers potential applications in materials science. These materials could be useful in a variety of industries, including electronics and biotechnology (Dalil et al., 2000).

4. Lewis Acid in Organic and Organometallic Chemistry

Research on Lewis acids, such as tris(pentafluorophenyl)borane, demonstrates their utility in a range of organic and organometallic reactions. These acids, related in structure to the fluorinated pentanoic acids, offer insights into catalysis and reaction mechanisms in chemical synthesis (Erker, 2005).

5. In Vivo Protein Incorporation

Studies on the incorporation of fluorinated derivatives of isoleucine, such as 5,5,5-trifluoro-3-methyl pentanoic acid, into proteins in vivo, reveal important aspects of protein synthesis and modification. This research has implications for the development of novel proteins and therapeutic agents (Wang et al., 2003).

6. Environmental Impact of Fluorinated Compounds

Research on polyfluorinated compounds, including perfluorinated carboxylic acids, has raised awareness of their persistence and potential toxicity in the environment. This research is crucial for understanding the environmental impact and health risks associated with these compounds (Lindstrom et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5,5,5-trifluoro-2-methyl-2-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(10(16)17,7-8-12(13,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWFSFXSUJCTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid

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